molecular formula C11H19ClN2 B1400215 (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride CAS No. 1379527-03-3

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride

Cat. No.: B1400215
CAS No.: 1379527-03-3
M. Wt: 214.73 g/mol
InChI Key: NCISYQFZJYNLMG-UHFFFAOYSA-N
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Description

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride is a chemical compound with the molecular formula C11H20Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride typically involves the reaction of 2-methylpropan-2-amine with benzyl chloride in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the chloride ions are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium hydroxide or potassium cyanide are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxygen-containing compounds.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amines and other derivatives.

Scientific Research Applications

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride is widely used in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-methylpropane-1,2-diamine dihydrochloride
  • N-Benzyl-2-methylpropane-1,2-diamine

Uniqueness

(1-Azaniumyl-2-methylpropan-2-yl)(benzyl)azanium dichloride is unique due to its specific chemical structure, which imparts distinct reactivity and interaction profiles compared to similar compounds. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

CAS No.

1379527-03-3

Molecular Formula

C11H19ClN2

Molecular Weight

214.73 g/mol

IUPAC Name

2-N-benzyl-2-methylpropane-1,2-diamine;hydrochloride

InChI

InChI=1S/C11H18N2.ClH/c1-11(2,9-12)13-8-10-6-4-3-5-7-10;/h3-7,13H,8-9,12H2,1-2H3;1H

InChI Key

NCISYQFZJYNLMG-UHFFFAOYSA-N

SMILES

CC(C)(CN)NCC1=CC=CC=C1.Cl.Cl

Canonical SMILES

CC(C)(CN)NCC1=CC=CC=C1.Cl

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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